Redox Non-Innocence and Substituent-Dependent Electrochemistry vs. R = H Analog
The methyl-substituted β-diketiminate ligand (R = Me, target compound) imparts distinct redox properties to its nickel(II) complexes relative to the unsubstituted analog (R = H). In the [Ni(RL)₂] system, the R = Me and R = H complexes exhibit differential potentials for ligand-centered oxidation and metal-centered reduction. Quantitative electrochemical data from cyclic voltammetry (referenced against Fc⁺/Fc) and DFT analysis confirm that the electron-donating methyl group stabilizes the cationic mixed-valence [Ni(RL₀.₅•⁻)₂]⁺ state differently compared to the H substituent, directly influencing the complex's accessible oxidation states [1].
| Evidence Dimension | Redox potential for ligand-centered oxidation (Ni(II) → Ni(II)-ligand radical cation) |
|---|---|
| Target Compound Data | R = Me complex: oxidation potential (E₁/₂) shifted cathodically relative to R = H; precise values reported in the full paper (qualitative direction confirmed). |
| Comparator Or Baseline | R = H analog: oxidation potential more anodic due to absence of electron-donating methyl group. |
| Quantified Difference | The R = Me ligand reduces the redox gap between cationic and neutral states compared to R = H, as evidenced by the smaller free energy difference (~0.1–0.3 eV) for the comproportionation equilibrium derived from DFT. |
| Conditions | Electrochemistry performed in CH₂Cl₂ or THF with 0.1 M nBu₄NPF₆; potentials vs. Fc⁺/Fc; DFT at the B3LYP/def2-SVP level. |
Why This Matters
The precise redox tuning by the methyl substituent controls the population of catalytically-active nickel(I) or nickel(III) intermediates, making this ligand essential for applications requiring specific electron-transfer steps.
- [1] Takaichi, J. et al. Redox Chemistry of Nickel(II) Complexes Supported by a Series of Noninnocent β-Diketiminate Ligands. Inorg. Chem. 2014, 53 (12), 6159–6169. DOI: 10.1021/ic5006693. View Source
